Cas no 117173-75-8 (1-N-methyl-8-methoxy-9-hydroxy-1H-benzo[d,e][1,6]naphthyridin-4-ium monotrifluoroacetate)

1-N-methyl-8-methoxy-9-hydroxy-1H-benzo[d,e][1,6]naphthyridin-4-ium monotrifluoroacetate structure
117173-75-8 structure
Product Name:1-N-methyl-8-methoxy-9-hydroxy-1H-benzo[d,e][1,6]naphthyridin-4-ium monotrifluoroacetate
CAS No:117173-75-8
MF:C13H12N2O2
MW:228.246582984924
CID:1998230
PubChem ID:395377
Update Time:2025-04-21

1-N-methyl-8-methoxy-9-hydroxy-1H-benzo[d,e][1,6]naphthyridin-4-ium monotrifluoroacetate Chemical and Physical Properties

Names and Identifiers

    • 1-N-methyl-8-methoxy-9-hydroxy-1H-benzo[d,e][1,6]naphthyridin-4-ium monotrifluoroacetate
    • 1N-Methyldemethylaaptamine hydrochloride
    • 8-methoxy-1-methyl-1H-benzo[de][1,6]naphthyridin-9-ol
    • 8-methoxy-1-methyl-1H-benzo[de][1,6]naphthyridin-9-ol hydrochloride
    • isoaaptamin-4-ium monotrifluoroacetate
    • Isoaaptamine
    • isoaaptamine hydrochloride
    • 1-Methyl-8-methoxy-1H-benzo[de][1,6]naphthyridin-9-ol
    • NCI60_035809
    • SCHEMBL7350656
    • 8-methoxy-1-methyl-1h-benzo[de]1,6-naphthyridin-9-ol
    • CHEMBL301307
    • 117173-75-8
    • 11-methoxy-2-methyl-2,6-diazatricyclo[7.3.1.05,13]trideca-1(13),3,5,7,9,11-hexaen-12-ol
    • BDBM50476977
    • 8-methoxy-1-methyl-1H-benzo(de)(1,6)naphthyridin-9-ol
    • 11-methoxy-2-methyl-2,6-diazatricyclo(7.3.1.05,13)trideca-1(13),3,5,7,9,11-hexaen-12-ol
    • Inchi: 1S/C13H12N2O2/c1-15-6-4-9-11-8(3-5-14-9)7-10(17-2)13(16)12(11)15/h3-7,16H,1-2H3
    • InChI Key: MPBUGSHDXOJPKR-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C2C=CN=C3C=CN(C)C(C=1O)=C23

Computed Properties

  • Exact Mass: 228.089877630g/mol
  • Monoisotopic Mass: 228.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.254
  • Topological Polar Surface Area: 45.6Ų
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